molecular formula C13H17N B2765004 4-Phenylhepta-1,6-dien-4-amine CAS No. 19243-52-8

4-Phenylhepta-1,6-dien-4-amine

Cat. No. B2765004
CAS RN: 19243-52-8
M. Wt: 187.286
InChI Key: ZZAIICBSZOFPLR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Amines, including “4-Phenylhepta-1,6-dien-4-amine”, can undergo a variety of chemical reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt . This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide, Ag2O .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 0.9±0.1 g/cm3 and a boiling point of 276.9±29.0 °C at 760 mmHg .

Scientific Research Applications

  • Synthesis and Characterization in Complexes : This compound has been used in the synthesis and characterization of lanthanide complexes. For example, Liu et al. (1992) reported the synthesis and characterization of lanthanide complexes with potentially heptadentate (N4O3) amine phenols derived from the condensation reactions of tris(2-aminoethyl)amine with salicylaldehyde compounds (Liu, Gelmini, Rettig, Thompson, & Orvig, 1992).

  • Fluorescence Enhancement Studies : Yang, Chiou, and Liau (2002) explored the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, demonstrating the "amino conjugation effect" (Yang, Chiou, & Liau, 2002).

  • Photoredox Catalysis in Synthesis : Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).

  • Synthesis of Heterocycles : Bianchi et al. (2014) described a method for synthesizing N-fused pyrroles through a protocol involving ring opening of nitrothiophenes with amines (Bianchi, Maccagno, Petrillo, Scapolla, Tavani, & Tirocco, 2014).

  • Exploring Amino Group Reactivity : Schaur (2003) discussed the reactivity of 4-hydroxynonenal, a lipid peroxidation product, with the amino group being a primary reactant (Schaur, 2003).

  • Catalytic Applications in Organic Synthesis : Wang, Lu, and Ishihara (2018) explored the use of 2,4-bis(trifluoromethyl)phenylboronic acid in dehydrative amidation between carboxylic acids and amines, showcasing its catalytic utility in synthetic applications (Wang, Lu, & Ishihara, 2018).

Safety and Hazards

While specific safety and hazard information for “4-Phenylhepta-1,6-dien-4-amine” is not available, a similar compound, “4-methylhepta-1,6-dien-4-amine”, has been classified as dangerous with hazard statements including H225, H302, H312, H314, H332, H335 . These indicate that the compound is highly flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions of “4-Phenylhepta-1,6-dien-4-amine” could involve its use in the synthesis of novel materials and in the study of organic reactions. Additionally, a silicon-containing aryl/penta-1,4-dien-3-one/amine hybrid has shown remarkable broad-spectrum antiproliferative effects on various human breast cancer cell lines , suggesting potential future directions in medicinal chemistry.

properties

IUPAC Name

4-phenylhepta-1,6-dien-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-3-10-13(14,11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAIICBSZOFPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC=C)(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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